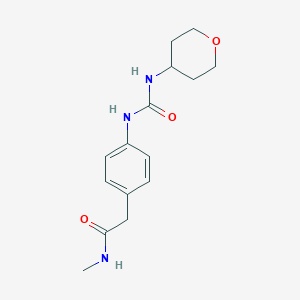
N-methyl-2-(4-(3-(tetrahydro-2H-pyran-4-yl)ureido)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a tetrahydropyran ring. Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s commonly used in organic synthesis .
Molecular Structure Analysis
The tetrahydropyran ring in the compound is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The exact structure of the entire compound would depend on the specific arrangement and bonding of the other components of the molecule.Chemical Reactions Analysis
The tetrahydropyran ring in the compound can undergo a variety of reactions. For instance, the alcohol in tetrahydropyranyl ethers can be restored by acid-catalyzed hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. For instance, tetrahydropyran is a colourless volatile liquid .科学的研究の応用
Synthesis and Characterization
Novel Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) explored the synthesis and characterization of two pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes showed significant antioxidant activity, highlighting the potential of acetamide derivatives in developing compounds with beneficial biological activities Chkirate et al., 2019.
Crystal Structure and Characterization : Nayak et al. (2014) reported on the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide. The detailed analysis provided insights into the molecular structure and potential interactions of such compounds, which could be relevant for designing drugs or materials with specific properties Nayak et al., 2014.
Biological Evaluation and Potential Applications
Antifungal Agents : Altındağ et al. (2017) designed and synthesized a series of acetamide derivatives to address drug-resistant fungal infections. The study showed that some compounds exhibited significant antifungal activity, suggesting the potential of acetamide derivatives in antifungal drug development Altındağ et al., 2017.
Antimicrobial Agents : Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety with potential antimicrobial applications. The compounds showed promising antibacterial and antifungal activities, indicating the versatility of acetamide derivatives in creating new antimicrobials Darwish et al., 2014.
Metabolism and Herbicide Research
- Herbicide Metabolism : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provided insight into the metabolic pathways and potential toxicology of these compounds. This work is crucial for understanding the environmental and health impacts of acetamide-based herbicides Coleman et al., 2000.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-2-[4-(oxan-4-ylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-8-21-9-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZWKWHPPCMYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
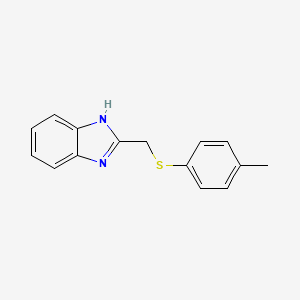
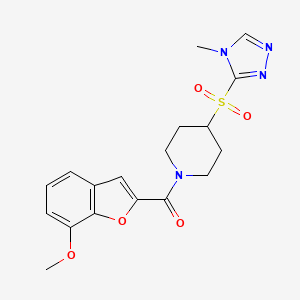
![N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873659.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
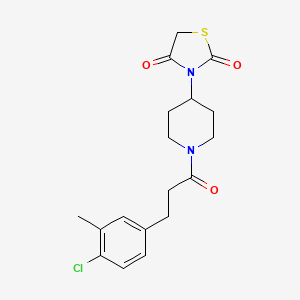
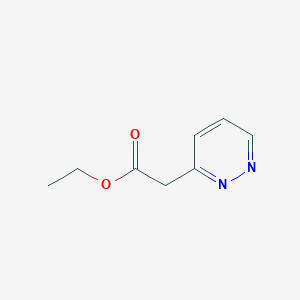
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873665.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)

![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)


![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea](/img/structure/B2873678.png)
